Cas no 1154731-75-5 (2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide)
2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]-
- 2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
- 2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide
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- Inchi: 1S/C10H11N5O/c11-5-10(16)14-8-3-1-2-4-9(8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16)
- InChI Key: IJQAWZIXCJPWOE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1N1C=NC=N1)(=O)CN
2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632353-10mg |
2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A632353-50mg |
2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A632353-100mg |
2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM450175-250mg |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95%+ | 250mg |
$636 | 2023-02-03 | |
| Chemenu | CM450175-500mg |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95%+ | 500mg |
$649 | 2023-02-03 | |
| Chemenu | CM450175-1g |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95%+ | 1g |
$675 | 2023-02-03 | |
| Enamine | EN300-69765-0.05g |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-69765-0.1g |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-69765-0.25g |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-69765-0.5g |
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
1154731-75-5 | 95.0% | 0.5g |
$353.0 | 2025-02-20 |
2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide
Introduction to 2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide (CAS No. 1154731-75-5)
2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide, identified by the chemical identifier CAS No. 1154731-75-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a phenylacetamide core structure, which is well-documented for its potential biological activities. The presence of a 1H-1,2,4-triazole moiety in its molecular framework introduces unique pharmacophoric features that contribute to its distinct chemical and biological properties.
The phenylacetamide moiety is a common pharmacological scaffold found in numerous therapeutic agents, exhibiting a wide range of biological functions, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of the 1H-1,2,4-triazole ring into the molecule enhances its interaction with biological targets by introducing hydrogen bonding capabilities and modulating electronic properties. This structural feature has been strategically exploited in drug design to improve binding affinity and selectivity.
In recent years, there has been a surge in research focused on the development of novel triazole-containing compounds due to their demonstrated efficacy in modulating various cellular pathways. The 1H-1,2,4-triazole scaffold is particularly noteworthy for its ability to act as a bioisostere for other heterocyclic systems, such as pyrazoles and pyrimidines, while offering additional functional versatility. This adaptability has made triazole derivatives valuable candidates for further exploration in medicinal chemistry.
2-Amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide represents a promising example of such derivatives. Its molecular structure combines the bioactive potential of the phenylacetamide moiety with the pharmacological advantages of the triazole ring. This combination has been hypothesized to confer enhanced biological activity across multiple therapeutic domains. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and degenerative diseases.
The synthesis of CAS No 1154731-75-5 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include condensation reactions between appropriately substituted phenylacetic acid derivatives and amidine precursors, followed by functionalization at the triazole ring position. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the synthetic route and improve scalability.
The pharmacological profile of 2-amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide has been subject to extensive investigation in recent years. Research indicates that this compound interacts with several biological targets relevant to human health and disease. Notably, studies have explored its potential role as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these enzymatic activities, the compound may exert anti-inflammatory effects comparable to established therapeutics.
In addition to its anti-inflammatory potential, preliminary preclinical studies have suggested that CAS No 1154731-75-5 may possess neuroprotective properties. The phenylacetamide moiety is known to interact with central nervous system (CNS) receptors and pathways associated with pain perception and neurodegeneration. The triazole ring further enhances this interaction by contributing to hydrophobicity and charge distribution within the molecule. These combined features make 2-amino-N-2-(1H-1,2,4-triazol-1-yl)phenylacetamide an attractive candidate for further investigation in neuropharmacological applications.
The development of novel pharmaceutical agents relies heavily on understanding their interactions at the molecular level. Computational modeling techniques have been increasingly employed to predict how compounds like CAS No 1154731-75-5 bind to biological targets such as proteins and enzymes. These simulations provide valuable insights into binding affinities, enzyme kinetics, and potential side effects before experimental validation is undertaken. Such computational approaches are essential for optimizing drug candidates during early-stage development.
The structural versatility of phenylacetamide derivatives, including those incorporating a triazole ring, allows for fine-tuning of pharmacological properties through structural modifications. Researchers are exploring various analogs of CAS No 1154731-75-5 to enhance potency while minimizing off-target effects. By systematically altering substituents on the phenyl ring or modifying the triazole core, scientists aim to develop more selective inhibitors with improved therapeutic profiles.
The synthesis and characterization of CAS No 1154731-75-5 have also benefited from advancements in analytical chemistry techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are routinely employed to confirm molecular structure and purity. These tools provide critical data for understanding how the compound behaves under different conditions and how it interacts with biological systems.
In conclusion,CAS No 1154731-75-5, corresponding to 2-amino-N-2-(1H-1,2,4-triazol-1-y l)phenylacetamide, represents an innovative compound with significant potential in pharmaceutical research. Its unique structural features combine traditional pharmacophores with modern heterocyclic scaffolds designed for optimal biological activity. Ongoing studies continue to unravel its mechanisms of action across various disease models,underscoring its importance as a lead compound for future drug development efforts.
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